![molecular formula C21H15NO4 B5181931 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone](/img/structure/B5181931.png)
1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone, also known as AQ4N, is a synthetic compound that has been studied for its potential use in cancer treatment. AQ4N is a prodrug, meaning that it is inactive until it is metabolized by the body. Once metabolized, it releases a cytotoxic agent that can kill cancer cells.
Mécanisme D'action
1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone works by targeting hypoxic (low oxygen) tumor cells, which are often resistant to traditional cancer treatments. Once inside the tumor cell, 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone is metabolized into a cytotoxic agent that can kill the cell. In addition, 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone has been shown to inhibit the growth of new blood vessels in tumors, which can help to prevent the tumor from spreading.
Biochemical and Physiological Effects:
1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone has been shown to have a number of biochemical and physiological effects. It can cause DNA damage in cancer cells, which can lead to cell death. In addition, 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone has been shown to increase the production of reactive oxygen species (ROS), which can also damage cancer cells. Finally, 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone has been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone has been shown to be effective against a variety of cancer cell lines, making it a versatile tool for cancer research. However, 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone is a prodrug, which means that it is inactive until it is metabolized by the body. This can make it difficult to study in vitro, as the metabolic pathways may not be accurately replicated outside of the body.
Orientations Futures
There are a number of future directions for research on 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone. One area of interest is the development of new prodrugs that can be metabolized more efficiently than 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone. In addition, researchers are exploring the use of 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone in combination with other cancer treatments, such as immunotherapy. Finally, there is interest in using 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone as a tool for imaging hypoxic tumors, which can help to guide treatment decisions.
Méthodes De Synthèse
1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone can be synthesized through a multi-step process that involves the reaction of 1,4-dihydroxyanthraquinone with 4-nitrotoluene, followed by reduction and acylation. The final product is obtained through a deprotection reaction.
Applications De Recherche Scientifique
1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Propriétés
IUPAC Name |
1,4-dihydroxy-2-(4-methylanilino)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-11-6-8-12(9-7-11)22-15-10-16(23)17-18(21(15)26)20(25)14-5-3-2-4-13(14)19(17)24/h2-10,22-23,26H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKVVQBBFVQTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydroxy-2-[(4-methylphenyl)amino]anthracene-9,10-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5181866.png)
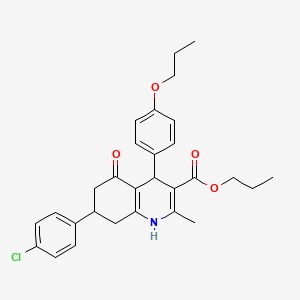
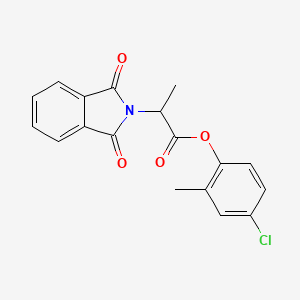
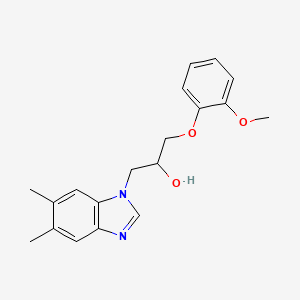
![2-chloro-N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5181893.png)
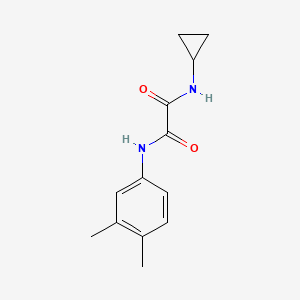
![4-[5-(3,5-dimethyl-4-isoxazolyl)-2-thienyl]-1,3-thiazol-2-amine trifluoroacetate](/img/structure/B5181908.png)
![4-[3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B5181914.png)
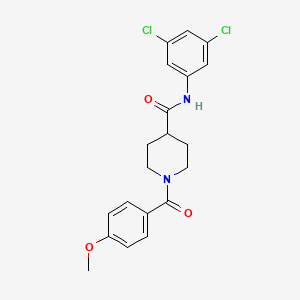
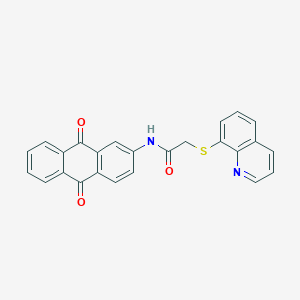
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(2-pyrazinyl)propanamide trifluoroacetate](/img/structure/B5181927.png)
![2-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5181947.png)
![2-chloro-N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B5181955.png)